molecular formula C6H14NO3PS2 B14753985 Phosphorodithioic acid, S-(2-amino-2-oxoethyl) O,O-diethyl ester CAS No. 2047-14-5

Phosphorodithioic acid, S-(2-amino-2-oxoethyl) O,O-diethyl ester

Cat. No.: B14753985
CAS No.: 2047-14-5
M. Wt: 243.3 g/mol
InChI Key: YHZHCEYCTFAWOU-UHFFFAOYSA-N
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Description

Phosphorodithioic acid, S-(2-amino-2-oxoethyl) O,O-diethyl ester is an organophosphorus compound. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes both phosphorodithioic acid and amino-oxoethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorodithioic acid, S-(2-amino-2-oxoethyl) O,O-diethyl ester typically involves the reaction of diethyl phosphorodithioate with an appropriate amino-oxoethyl compound. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Phosphorodithioic acid, S-(2-amino-2-oxoethyl) O,O-diethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phosphorodithioic acid derivatives.

Scientific Research Applications

Phosphorodithioic acid, S-(2-amino-2-oxoethyl) O,O-diethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the formulation of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of Phosphorodithioic acid, S-(2-amino-2-oxoethyl) O,O-diethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorodithioic acid, O,O-dimethyl S-(2-methylamino-2-oxoethyl) ester
  • Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
  • Phosphorodithioic acid, O,O-diethyl ester

Uniqueness

Phosphorodithioic acid, S-(2-amino-2-oxoethyl) O,O-diethyl ester is unique due to its specific amino-oxoethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Properties

IUPAC Name

2-diethoxyphosphinothioylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO3PS2/c1-3-9-11(12,10-4-2)13-5-6(7)8/h3-5H2,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZHCEYCTFAWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO3PS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174444
Record name Phosphorodithioic acid, O,O-diethyl ester, S-ester with 2-mercaptoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2047-14-5
Record name Phosphorodithioic acid, S-(2-amino-2-oxoethyl) O,O-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2047-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorodithioic acid, O,O-diethyl ester, S-ester with 2-mercaptoacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002047145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorodithioic acid, O,O-diethyl ester, S-ester with 2-mercaptoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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